molecular formula C8H12N2O2S B12086341 3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid

3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid

Katalognummer: B12086341
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: YKKXXDJVAYHNKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 4-methyl-2-aminothiazole with butanoic acid derivatives under specific conditions. The reaction may require catalysts and solvents such as ethanol or methanol, and the mixture is often refluxed for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the ring .

Wissenschaftliche Forschungsanwendungen

3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Wirkmechanismus

The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit enzyme function or block receptor signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H12N2O2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

3-[(4-methyl-1,3-thiazol-2-yl)amino]butanoic acid

InChI

InChI=1S/C8H12N2O2S/c1-5(3-7(11)12)9-8-10-6(2)4-13-8/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)

InChI-Schlüssel

YKKXXDJVAYHNKW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)NC(C)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.